Bensultap

Description

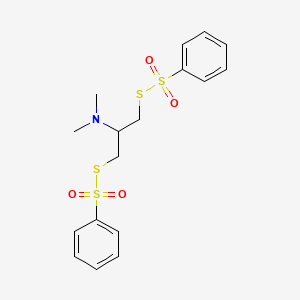

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXPPSKYMBTNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058001 | |

| Record name | Bensultap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17606-31-4 | |

| Record name | Bensultap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17606-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensultap [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensultap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonothioic acid, S1,S1'-[2-(dimethylamino)-1,3-propanediyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULTAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145Q2E77PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bensultap's Mechanism of Action on Insect Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensultap, a nereistoxin analogue insecticide, serves as a potent neurotoxin in a variety of insect species.[1][2][3] This technical guide provides an in-depth exploration of its mechanism of action at the molecular level, focusing on its interaction with insect nicotinic acetylcholine receptors (nAChRs). The document details the conversion of Bensultap to its active form, nereistoxin, and its subsequent antagonistic effects on nAChR function. Quantitative data from key studies are presented, alongside detailed experimental protocols for electrophysiological and radioligand binding assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of Bensultap's neurotoxic activity.

Introduction

Bensultap belongs to the nereistoxin analogue class of insecticides, which are derivatives of a naturally occurring toxin isolated from the marine annelid, Lumbriconereis heteropoda.[4] These compounds are recognized for their efficacy against a range of agricultural pests. The primary target of Bensultap and its analogues is the insect central nervous system (CNS), where they disrupt cholinergic neurotransmission. This guide focuses on the specific molecular interactions and the resulting physiological consequences in insect neurons.

Mechanism of Action: From Pro-insecticide to nAChR Blocker

Bensultap itself is a pro-insecticide, meaning it is converted into its biologically active form, nereistoxin (NTX), within the insect's body.[5] This metabolic activation is a critical step in its toxic action.

Antagonism of Nicotinic Acetylcholine Receptors

Nereistoxin acts as a non-competitive antagonist of insect nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission in the insect CNS. Acetylcholine (ACh), the endogenous agonist, binds to nAChRs, causing the channel to open and allowing an influx of cations, which leads to depolarization of the postsynaptic membrane and propagation of the nerve impulse.

Nereistoxin disrupts this process by blocking the nAChR channel. While some studies suggest a competitive interaction at the acetylcholine binding site, the predominant view is that nereistoxin acts as a non-competitive blocker of the open channel. This blockage prevents the flow of ions, thereby inhibiting the excitatory signal and leading to a failure of synaptic transmission. The ultimate effect on the insect is paralysis and death.

dot

Caption: Signaling pathway of Bensultap's action on an insect cholinergic synapse.

Quantitative Data

The inhibitory potency of nereistoxin, the active metabolite of Bensultap, has been quantified in various studies. The following tables summarize key findings, presenting the half-maximal inhibitory concentration (IC50) values against nAChRs from different species.

| Compound | Insect Species | Preparation | IC50 (µM) | Reference |

| Nereistoxin | Periplaneta americana (Cockroach) | Nerve Cord Membranes | 170 | |

| Nereistoxin | Drosophila melanogaster (Fruit Fly) | Head Membranes | 66 |

Table 1: Inhibitory concentration of nereistoxin on insect nicotinic acetylcholine receptors.

For comparative purposes, the IC50 values of nereistoxin on vertebrate nAChR subtypes are presented below.

| Compound | Receptor Subtype | Preparation | IC50 (µM) | Reference |

| Nereistoxin | Chicken α7 | Xenopus Oocytes | 1.8 | |

| Nereistoxin | Chicken α4β2 | Xenopus Oocytes | 1.4 | |

| Nereistoxin | Drosophila/Chicken Hybrid (SAD/β2) | Xenopus Oocytes | 1.3 | |

| Nereistoxin | Drosophila/Chicken Hybrid (ALS/β2) | Xenopus Oocytes | 0.9 |

Table 2: Inhibitory concentration of nereistoxin on vertebrate and hybrid nicotinic acetylcholine receptors.

Experimental Protocols

The elucidation of Bensultap's mechanism of action relies on key experimental techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiology: Whole-Cell Patch-Clamp/Voltage-Clamp

This technique allows for the direct measurement of ion flow through nAChRs in isolated insect neurons.

Objective: To measure the effect of Bensultap/nereistoxin on acetylcholine-induced currents in single insect neurons.

Methodology:

-

Neuronal Preparation:

-

Isolate central nervous system ganglia (e.g., thoracic ganglia) from the target insect (e.g., cockroach, Periplaneta americana).

-

Treat the ganglia with enzymes (e.g., collagenase/dispase) to dissociate individual neurons.

-

Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine coated glass coverslips) and maintain in an appropriate insect saline solution.

-

-

Recording:

-

Use a glass micropipette with a tip diameter of 1-2 µm as the recording electrode, filled with an internal solution mimicking the intracellular ionic composition.

-

Form a high-resistance seal (gigaohm seal) between the micropipette tip and the membrane of a single neuron.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing control and measurement of the membrane potential (voltage-clamp) or current (current-clamp).

-

Hold the neuron at a negative membrane potential (e.g., -70 mV) to maximize the inward current through cation channels.

-

-

Drug Application:

-

Apply acetylcholine (the agonist) to the neuron via a perfusion system to elicit a baseline inward current through the nAChRs.

-

Co-apply or pre-apply Bensultap or nereistoxin at varying concentrations with acetylcholine.

-

Record the changes in the amplitude and kinetics of the acetylcholine-induced current in the presence of the antagonist.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current before and after the application of Bensultap/nereistoxin.

-

Construct a dose-response curve by plotting the percentage of inhibition of the acetylcholine-induced current against the concentration of the antagonist.

-

Calculate the IC50 value from the dose-response curve.

-

dot

Caption: Experimental workflow for electrophysiological analysis.

Radioligand Binding Assay

This biochemical assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity (Ki) of Bensultap/nereistoxin to insect nAChRs.

Methodology:

-

Membrane Preparation:

-

Homogenize insect heads or thoraces (rich in nervous tissue) in a buffered solution.

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the nAChRs.

-

Wash and resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

Incubate the membrane preparation with a specific radiolabeled nAChR ligand (e.g., [³H]-imidacloprid or a labeled nereistoxin analogue if available).

-

In parallel, incubate the membranes with the radioligand and varying concentrations of unlabeled Bensultap or nereistoxin (the competitor).

-

Include a control with an excess of a known nAChR ligand to determine non-specific binding.

-

-

Separation and Detection:

-

After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of the radioligand against the concentration of the competitor (Bensultap/nereistoxin).

-

Determine the IC50 value from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

dot

Caption: Experimental workflow for radioligand binding assay.

Conclusion

Bensultap exerts its insecticidal effect through its metabolic conversion to nereistoxin, which subsequently acts as a potent blocker of nicotinic acetylcholine receptors in the insect central nervous system. This antagonism disrupts cholinergic neurotransmission, leading to paralysis and death. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and professionals working on the development of novel insecticides and the study of insect neurophysiology. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify these complex processes. A deeper understanding of the molecular interactions between nereistoxin analogues and insect nAChRs will be pivotal for the design of more selective and effective pest control agents.

References

Unraveling the Synthesis of S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide aims to provide a comprehensive overview of the synthesis pathway for S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate). However, a significant discrepancy has been identified in the initial information provided for this compound. The Chemical Abstracts Service (CAS) number 22339-53-3, which was associated with this chemical name, is registered to a different compound: 2-(2-naphthyl)malonic acid. Extensive searches have not yielded a confirmed chemical structure or a registered CAS number for a compound named "S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate)."

This document will, therefore, address the synthesis of plausible structures based on the provided chemical name and its constituent parts. It is crucial for the user to verify the correct chemical identity of the target molecule before proceeding with any experimental work based on the information presented herein.

Hypothetical Synthesis Pathways

Given the name "S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate)," a plausible structure would involve a 2-dimethylaminotrimethylene (also known as N,N-dimethyl-1,3-diaminopropane) backbone linked to two benzenethiosulfonate groups through sulfur atoms. A potential synthetic approach could involve the reaction of a suitable N,N-dimethyl-1,3-diaminopropane derivative with a benzenethiosulfonating agent.

A generalized synthetic workflow is proposed below:

Caption: Hypothetical synthesis workflow for S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate).

Experimental Protocols (Hypothetical)

Due to the lack of specific literature for the target compound, the following are generalized experimental protocols for key reaction types that might be involved in its synthesis. These are provided for illustrative purposes only.

Synthesis of N,N,N',N'-Tetramethylpropane-1,3-diamine (a potential precursor)

A common method for the synthesis of N,N-dimethyl-1,3-propanediamine involves the reaction of 1,3-dihalopropane with dimethylamine.

-

Materials: 1,3-dibromopropane, Dimethylamine (40% solution in water), Ethanol, Potassium carbonate.

-

Procedure: To a solution of 1,3-dibromopropane in ethanol, an excess of aqueous dimethylamine and potassium carbonate is added. The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., diethyl ether) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by distillation.

Preparation of Potassium Benzenethiosulfonate

This reagent can be prepared from benzenesulfonyl chloride.

-

Materials: Benzenesulfonyl chloride, Sodium sulfide nonahydrate, Ethanol, Potassium chloride.

-

Procedure: Sodium sulfide nonahydrate is dissolved in ethanol, and benzenesulfonyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours. The resulting sodium benzenethiosulfonate can be converted to the potassium salt by the addition of a saturated solution of potassium chloride. The precipitated potassium benzenethiosulfonate is then filtered, washed with cold ethanol, and dried.

Final Coupling Reaction (Conceptual)

The final step would involve the coupling of the diamine precursor with two equivalents of the benzenethiosulfonate. This could potentially proceed via a nucleophilic substitution reaction. The specific conditions (solvent, temperature, and nature of the leaving group on the diamine) would need to be determined experimentally.

Data Presentation

As no experimental data for the synthesis of S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate) has been found in the literature, a table of quantitative data cannot be provided. Should a synthesis be developed, the following table structure is recommended for summarizing key data:

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Analytical Method |

| 1 | Reactant A, Reactant B | 1 : 1.2 | Solvent X | 25 | 24 | 85 | 98 | NMR, HPLC |

| 2 | Intermediate, Reactant C | 1 : 2.1 | Solvent Y | 80 | 12 | 70 | 95 | LC-MS |

Conclusion and Recommendation

The synthesis of a compound named "S,S'-2-dimethylaminotrimethylene di(benzenethiosulfonate)" is plausible based on its chemical name. However, the provided CAS number is incorrect, and no specific literature exists for this molecule. The synthetic pathways and protocols presented here are hypothetical and based on general organic chemistry principles.

It is strongly recommended that the user first confirm the correct structure and identity of the target molecule. This may involve:

-

Verifying the original source of the chemical name and CAS number.

-

Performing structural elucidation using analytical techniques if a sample is available.

-

Searching chemical databases with the correct structure to find the appropriate CAS number and any available literature.

Without this critical information, any attempt at synthesis would be speculative and may not lead to the desired product.

Bensultap: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensultap, a synthetic insecticide derived from the natural toxin nereistoxin, has been utilized in agriculture for its potent activity against a range of insect pests. This technical guide provides an in-depth overview of the chemical and physical properties of Bensultap, its molecular structure, and its mechanism of action at the molecular level. Detailed summaries of its quantitative data are presented in tabular format for ease of reference. Furthermore, this document outlines generalized experimental protocols for the analysis of Bensultap and visualizes its chemical structure and biological signaling pathway through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

Bensultap is a pale yellow crystalline powder.[1] A comprehensive summary of its chemical and physical properties is provided in Table 1. This data is crucial for understanding its behavior in various environmental and biological systems, as well as for the development of analytical methods and formulations.

| Property | Value | References |

| IUPAC Name | S,S'-[2-(dimethylamino)propane-1,3-diyl] dibenzenesulfonothioate | [2] |

| CAS Number | 17606-31-4 | [3][4] |

| Molecular Formula | C₁₇H₂₁NO₄S₄ | [5] |

| Molecular Weight | 431.6 g/mol | |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 82-85 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility in Water | 0.7-0.8 mg/L (at 20-30°C) | |

| Solubility in Organic Solvents | Soluble in acetone, chloroform, methanol, acetonitrile, and N,N-dimethylformamide. | |

| Vapor Pressure | 0.21 mPa (at 25°C) |

Chemical Structure

Bensultap is chemically known as S,S'-[2-(dimethylamino)propane-1,3-diyl] dibenzenesulfonothioate. Its structure features a central dimethylaminopropane backbone with two benzenethiosulfonate groups attached at the 1 and 3 positions.

Figure 1: Chemical structure of Bensultap.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Blockade

Bensultap is a nereistoxin analogue insecticide. Its mode of action is through the non-competitive blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. Unlike agonists that activate the receptor, Bensultap and its active metabolite, nereistoxin, bind to a site on the nAChR channel, physically obstructing the flow of ions and thereby inhibiting nerve signal transmission. This leads to paralysis and eventual death of the insect.

The following diagram illustrates the signaling pathway at a cholinergic synapse and the inhibitory effect of Bensultap.

Figure 2: Bensultap's inhibitory action on the nAChR signaling pathway.

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and analysis of Bensultap. These are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis

Bensultap is synthesized from nereistoxin, which can be obtained from the marine annelid Lumbriconereis heteropoda or through synthetic routes. A general synthetic approach involves the reaction of a nereistoxin derivative with benzenesulfonyl chloride.

Materials:

-

N,N-dimethyl-2,3-dichloropropylamine or a similar precursor

-

Sodium salt of benzenethiolsulfonate

-

Ethanol

-

Reaction vessel with stirring and temperature control

-

Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Dissolve the sodium salt of benzenethiolsulfonate in ethanol in the reaction vessel.

-

Slowly add N,N-dimethyl-2,3-dichloropropylamine to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Purification

Purification of crude Bensultap is essential to remove unreacted starting materials and byproducts. Recrystallization is a common method.

Procedure for Recrystallization:

-

Dissolve the crude Bensultap in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

-

If insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of Bensultap.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for pesticide analysis (e.g., a non-polar or mid-polar column).

General GC-MS Conditions:

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI).

-

MS Detector Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

The following workflow diagram outlines the general steps for GC-MS analysis.

Figure 3: General workflow for the GC-MS analysis of Bensultap.

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of Bensultap.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Experimental Conditions:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are suitable solvents.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR: A standard pulse program is used. Key signals to observe would be those for the aromatic protons of the benzene rings, the protons on the propane backbone, and the methyl protons of the dimethylamino group.

-

¹³C NMR: A proton-decoupled experiment is typically performed to obtain singlets for each unique carbon atom.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of the insecticide Bensultap. The tabulated data offers a quick reference for its key characteristics, while the diagrams provide a clear visualization of its molecular structure and how it interacts with its biological target, the nicotinic acetylcholine receptor. The outlined experimental protocols serve as a foundational guide for researchers and professionals working with this compound. A thorough understanding of these aspects is critical for its safe and effective use, as well as for the development of new and improved crop protection agents.

References

- 1. Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

Metabolic Conversion of Bensultap to Nereistoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensultap, a thiosulfonate pro-insecticide, requires metabolic activation to exert its neurotoxic effects. This guide provides a detailed examination of the metabolic conversion of Bensultap to its active form, Nereistoxin. Nereistoxin is a potent antagonist of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[1] This document outlines the proposed metabolic pathway, summarizes available quantitative data, provides detailed experimental protocols for studying this conversion, and includes visualizations of the key processes. The information presented is intended to support further research into the metabolism, efficacy, and safety of nereistoxin-related insecticides.

Introduction

Bensultap belongs to the nereistoxin-analog group of insecticides. These compounds are derivatives of a natural toxin isolated from the marine annelid Lumbriconereis heteropoda. As a pro-insecticide, Bensultap itself has low intrinsic activity. Its insecticidal properties are realized upon metabolic transformation within the target organism to the active metabolite, nereistoxin. Understanding this metabolic activation is crucial for optimizing insecticidal activity, assessing selectivity between insects and non-target organisms, and developing effective analytical methods for residue analysis.

The Metabolic Pathway: From Bensultap to Nereistoxin

The metabolic conversion of Bensultap to Nereistoxin is a multi-step process primarily involving hydrolysis and reduction. While the exact enzymatic players are not fully elucidated for Bensultap specifically, the transformation is understood to proceed through the following key steps, likely mediated by cytochrome P450 (CYP) enzymes and other hydrolases.[2][3]

-

Hydrolysis of the Thiosulfonate Group: The initial step is the cleavage of the thiosulfonate (S-S) bond in the Bensultap molecule. This hydrolysis can be facilitated by the presence of endogenous thiols, such as cysteine, which is often used in analytical sample preparation to mimic this conversion.[4] This step results in the formation of an intermediate, dihydronereistoxin, and benzenesulfinic acid.

-

Oxidation to Nereistoxin: Dihydronereistoxin is then oxidized to form the stable and active insecticide, Nereistoxin. This oxidation likely occurs rapidly within the biological system.

The overall proposed metabolic pathway is depicted below:

Quantitative Data

Direct quantitative data on the in vivo or in vitro conversion efficiency of Bensultap to Nereistoxin is not extensively reported in the literature. However, analytical studies focused on detecting total nereistoxin residues after converting all related compounds provide some insights into the feasibility and efficiency of this transformation under laboratory conditions.

| Parameter | Matrix | Method | Findings | Reference |

| Recovery | Animal-derived foods (beef, pork, chicken, milk, eggs) | LC-MS/MS after conversion to Nereistoxin | 89.2% - 109.9% | |

| Limit of Quantitation (LOQ) | Animal-derived foods | LC-MS/MS | 2 µg/kg for Nereistoxin | |

| Recovery | Blood | GC/MS | 97 ± 14% for Nereistoxin | |

| Calibration Range | Blood | GC/MS | 0.05 - 20 mg/L for Nereistoxin |

These studies demonstrate that the conversion of Bensultap and other nereistoxin analogs to nereistoxin for analytical purposes is highly efficient, suggesting that the chemical transformations are robust.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to studying the metabolic conversion of Bensultap to Nereistoxin.

In Vitro Metabolism of Bensultap using Liver Microsomes

This protocol is adapted from standard procedures for studying the in vitro metabolism of xenobiotics using liver microsomes.

Objective: To determine the rate of Bensultap metabolism and identify the formation of Nereistoxin in a controlled in vitro system using insect or mammalian liver microsomes.

Materials:

-

Bensultap analytical standard

-

Nereistoxin analytical standard

-

Liver microsomes (from target insect species or mammalian species, e.g., rat, human)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

Water, ultrapure

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C for mammalian, species-specific temperature for insect)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

-

Bensultap (dissolved in a minimal amount of organic solvent like DMSO, final concentration to be tested, e.g., 1-10 µM)

-

-

Prepare control incubations:

-

No NADPH (to assess non-enzymatic degradation)

-

No microsomes (to assess chemical stability in the buffer)

-

No Bensultap (to check for interfering peaks)

-

-

-

Incubation:

-

Pre-incubate the mixtures at the appropriate temperature (e.g., 37°C) for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the tubes vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the presence and quantity of remaining Bensultap and the formed Nereistoxin.

-

Use analytical standards of both compounds to create calibration curves for quantification.

-

Typical LC conditions might involve a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

MS/MS detection should be performed in multiple reaction monitoring (MRM) mode using optimized transitions for both Bensultap and Nereistoxin.

-

The following diagram illustrates the experimental workflow:

Extraction and Quantification of Nereistoxin from Biological Matrices

This protocol is a generalized procedure for the extraction and analysis of total nereistoxin residues from biological samples, which involves the conversion of Bensultap and related compounds to Nereistoxin prior to analysis.

Objective: To quantify the total amount of Nereistoxin and its precursors (like Bensultap) in a biological sample.

Materials:

-

Biological sample (e.g., insect homogenate, animal tissue, urine)

-

Homogenizer

-

Extraction solution: Acidic cysteine solution (e.g., 2% cysteine in 0.02 N HCl, pH adjusted to ~4)

-

Acetonitrile (ACN)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Sodium hydroxide (NaOH) solution for pH adjustment

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for cleanup (optional)

-

LC-MS/MS or GC/MS system

Procedure:

-

Sample Homogenization:

-

Homogenize a known weight of the biological sample with the acidic cysteine extraction solution. Cysteine facilitates the reduction of the thiosulfonate bond.

-

-

Extraction:

-

Add acetonitrile to the homogenate.

-

Add NaCl and MgSO4 to induce liquid-liquid partitioning and remove water.

-

Vortex vigorously and centrifuge to separate the layers.

-

-

Hydrolysis to Nereistoxin:

-

Collect the acetonitrile (upper) layer.

-

Adjust the pH to alkaline conditions (e.g., pH > 9 with NaOH) to facilitate the hydrolysis of any remaining intermediates to Nereistoxin.

-

Incubate for a defined period (e.g., 30 minutes) to ensure complete conversion.

-

-

Cleanup (Optional but Recommended):

-

Neutralize the extract.

-

Pass the extract through an SPE cartridge to remove matrix interferences.

-

Elute the Nereistoxin with an appropriate solvent.

-

-

Analysis:

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

-

Quantify the amount of Nereistoxin using LC-MS/MS or GC/MS with a calibration curve prepared from a Nereistoxin analytical standard.

-

Conclusion

The metabolic conversion of Bensultap to the active neurotoxin Nereistoxin is a critical process for its insecticidal activity. This guide has outlined the proposed metabolic pathway, which primarily involves hydrolysis and oxidation, likely mediated by cytochrome P450 enzymes. While direct quantitative data on the metabolic efficiency remains an area for further research, analytical methods demonstrate that the chemical transformation is robust. The provided experimental protocols offer a framework for researchers to investigate the metabolism of Bensultap in various biological systems. A deeper understanding of this metabolic activation will continue to be essential for the development of more selective and effective insecticides and for the accurate assessment of their environmental and toxicological profiles.

References

Toxicological Profile of Bensultap in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensultap is a nereistoxin analogue insecticide used to control a range of agricultural pests.[1] Its mode of action involves the blockade of nicotinic acetylcholine receptors (nAChRs), leading to disruption of the central nervous system in insects.[1] While designed to be selectively toxic to insects, understanding its toxicological profile in mammals is crucial for assessing human health risks associated with occupational and environmental exposure. This technical guide provides a comprehensive overview of the toxicological effects of bensultap in mammalian species, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Executive Summary

Bensultap exhibits moderate acute toxicity in mammals.[1] The primary target of bensultap is the nervous system, where it acts as a nicotinic acetylcholine receptor (nAChR) channel blocker.[1] Toxic signs observed in acute toxicity studies include ptosis, depression, hyperactivity, tremor, salivation, and convulsions.[2] Sub-chronic and chronic studies in rats and dogs have identified the liver and hematopoietic system as additional target organs, with effects such as decreased body weight gain, altered hematological parameters, and liver enlargement. Bensultap is not considered to be genotoxic based on a battery of in vitro and in vivo assays. Reproductive and developmental toxicity studies in rats and rabbits did not show teratogenic potential, although some developmental delays were observed at maternally toxic doses. Carcinogenicity studies in rats and mice did not reveal any treatment-related neoplastic lesions, although an increased incidence of testicular interstitial cell tumors was observed in male rats, the mechanism of which is considered non-genotoxic.

Acute Toxicity

Bensultap demonstrates moderate acute toxicity via oral, dermal, and inhalation routes of exposure in mammalian species. The primary clinical signs of acute toxicity are neurological, consistent with its mechanism of action as a nicotinic acetylcholine receptor antagonist.

Quantitative Data

| Species | Route of Administration | Sex | LD50/LC50 Value | Formulation | Reference |

| Rat | Oral | Male | 1105 mg/kg | Technical | |

| Rat | Oral | Male | 2125 mg/kg | 50% Wettable Powder | |

| Rat | Oral | Female | 1342 mg/kg | 50% Wettable Powder | |

| Rat | Oral | Male | 1658 mg/kg | 25% Emulsifiable Conc. | |

| Rat | Oral | Female | 1670 mg/kg | 25% Emulsifiable Conc. | |

| Mouse | Oral | Male | 2083 mg/kg | 25% Emulsifiable Conc. | |

| Mouse | Oral | Female | 2094 mg/kg | 25% Emulsifiable Conc. | |

| Rabbit | Dermal | Male/Female | >2000 mg/kg | 50% Wettable Powder | |

| Rat | Dermal | Male/Female | >2000 mg/kg | 25% Emulsifiable Conc. | |

| Rat | Inhalation (4-hr) | Male/Female | >1.16 mg/L | 50% Wettable Powder | |

| Rat | Inhalation (4-hr) | Male/Female | >5.94 mg/L | 25% Emulsifiable Conc. |

Experimental Protocols

Acute Oral Toxicity Study (Rat)

-

Test Guideline: Based on OECD Test Guideline 401.

-

Animals: Young adult Sprague-Dawley rats, typically 5-6 weeks of age.

-

Groups: At least 3-5 dose groups with a control group, consisting of 5 male and 5 female rats per group.

-

Administration: A single dose of bensultap, suspended in a suitable vehicle (e.g., corn oil), was administered by oral gavage.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-dosing.

-

Endpoints: Clinical signs (e.g., changes in skin, fur, eyes, and behavior), body weight, mortality, and gross necropsy of all animals.

-

Data Analysis: The LD50 was calculated using a recognized statistical method (e.g., probit analysis).

Acute Dermal Toxicity Study (Rabbit)

-

Test Guideline: Based on OECD Test Guideline 402.

-

Animals: Young adult New Zealand White rabbits.

-

Groups: A limit test is often performed at 2000 mg/kg, with a control group. If mortality occurs, a full study with multiple dose groups is conducted.

-

Administration: The test substance was applied uniformly over a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Skin reactions at the application site, clinical signs of systemic toxicity, body weight, mortality, and gross necropsy.

Acute Inhalation Toxicity Study (Rat)

-

Test Guideline: Based on OECD Test Guideline 403.

-

Animals: Young adult Sprague-Dawley rats.

-

Groups: At least three concentration groups and a control group, with 5 male and 5 female rats per group.

-

Administration: Animals were exposed to an aerosol or vapor of the test substance in a whole-body or nose-only inhalation chamber for 4 hours.

-

Observation Period: Animals were observed for 14 days.

-

Endpoints: Clinical signs, respiratory effects, body weight, mortality, and gross necropsy.

-

Data Analysis: The LC50 was calculated based on the nominal or actual concentrations of the test substance in the chamber.

Sub-chronic and Chronic Toxicity

Repeated exposure to bensultap over longer periods has been shown to affect body weight, hematological parameters, and liver and kidney function in rats and dogs.

Quantitative Data

| Species | Study Duration | Route | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Rat | 90-day | Oral (diet) | 100 ppm | 300 ppm | Decreased body weight gain, changes in organ weights | |

| Dog | 52-week | Oral (diet) | 600 ppm (approx. 15.5 mg/kg/day) | 2000 ppm | Ataxia, tremors, muscle weakness, decreased erythrocyte parameters, increased liver weight | |

| Rat | 104-week | Oral (diet) | 30 mg/kg/day | 90 mg/kg/day | Reduced survival (males), reduced body weight, decreased hematocrit and hemoglobin |

Experimental Protocols

90-Day Sub-chronic Oral Toxicity Study (Rat)

-

Test Guideline: Based on OECD Test Guideline 408.

-

Animals: Wistar or Sprague-Dawley rats, with 10-20 animals per sex per group.

-

Groups: At least three dose levels and a concurrent control group.

-

Administration: Bensultap was administered daily in the diet for 90 days.

-

Endpoints: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and histopathology of a comprehensive set of tissues.

52-Week Chronic Toxicity Study (Dog)

-

Test Guideline: Based on OECD Test Guideline 452.

-

Animals: Beagle dogs, with 4 animals per sex per group.

-

Groups: Three dose levels and a concurrent control group.

-

Administration: Bensultap was administered in the diet for 52 weeks.

-

Endpoints: Similar to the 90-day rat study, with detailed clinical examinations, electrocardiography, and extensive histopathology.

Carcinogenicity

Long-term studies in rats and mice have been conducted to evaluate the carcinogenic potential of bensultap.

Quantitative Data

| Species | Study Duration | Route | NOAEL (Carcinogenicity) | Tumorgenic Effects | Reference |

| Rat | 104-week | Oral (diet) | 90 mg/kg/day | No treatment-related neoplastic lesions. Increased incidence of testicular interstitial cell tumors in males at the highest dose, considered non-genotoxic. | |

| Mouse | 104-week | Oral (diet) | 40 ppm (approx. 3.5 mg/kg/day) | No treatment-related neoplastic lesions. |

Experimental Protocols

Combined Chronic Toxicity/Carcinogenicity Study (Rat)

-

Test Guideline: Based on OECD Test Guideline 453.

-

Animals: 50 Charles River CD rats per sex per dose group.

-

Groups: Three dose levels (0, 10, 30, and 90 mg/kg/day) and a control group.

-

Administration: Bensultap was administered in the diet for 104 weeks.

-

Endpoints: In addition to the chronic toxicity endpoints, a full histopathological examination of all tissues from all animals was performed to identify any neoplastic lesions.

Genotoxicity

Bensultap has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.

Summary of Genotoxicity Assays

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | With and without S9 | Negative | |

| CHO/HGPRT Forward Mutation Assay | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | |

| Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | |

| Unscheduled DNA Synthesis Assay | Rat hepatocytes | N/A | Negative |

Experimental Protocols (General Outline)

Bacterial Reverse Mutation Assay (Ames Test)

-

Test Guideline: Based on OECD Test Guideline 471.

-

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Methodology: The bacterial strains were exposed to various concentrations of bensultap in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver). The number of revertant colonies was counted and compared to the control.

In vivo Micronucleus Test

-

Test Guideline: Based on OECD Test Guideline 474.

-

Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Methodology: Mice were administered bensultap, typically by oral gavage or intraperitoneal injection. Bone marrow was collected at appropriate time intervals, and polychromatic erythrocytes were scored for the presence of micronuclei.

Reproductive and Developmental Toxicity

Bensultap has been assessed for its potential to affect reproduction and prenatal development in rats and rabbits.

Quantitative Data

| Species | Study Type | NOAEL (Parental Toxicity) | NOAEL (Offspring/Developmental Toxicity) | Key Developmental Effects | Reference |

| Rat | Two-Generation Reproduction | 40 ppm | 40 ppm | Decreased body weight gain in F1 and F2 generations at 300 ppm. | |

| Rat | Developmental | 20 mg/kg/day | 60 mg/kg/day | Delayed ossification of cervical vertebrae at 60 and 180 mg/kg/day. | |

| Rabbit | Developmental | 10 mg/kg/day | 10 mg/kg/day | Increased skeletal variants (thickened rib ends) at 25 and 60 mg/kg/day. |

Experimental Protocols

Two-Generation Reproduction Toxicity Study (Rat)

-

Test Guideline: Based on OECD Test Guideline 416.

-

Animals: Wistar rats (25 per sex per group).

-

Groups: Three dose levels (0, 5, 40, and 300 ppm in the diet) and a control group.

-

Administration: The F0 generation was exposed to bensultap for a pre-mating period, during mating, gestation, and lactation. The F1 generation was selected from the offspring and exposed through maturity, mating, and production of the F2 generation.

-

Endpoints: Parental reproductive performance (fertility, gestation length), offspring viability, growth, and development. Gross and histopathological examination of reproductive organs.

Developmental Toxicity Study (Rat and Rabbit)

-

Test Guideline: Based on OECD Test Guideline 414.

-

Animals: Pregnant Wistar rats or New Zealand White rabbits.

-

Groups: At least three dose levels and a control group.

-

Administration: Bensultap was administered daily by gavage during the period of major organogenesis (gestation day 7-17 for rats, 7-19 for rabbits).

-

Endpoints: Maternal clinical signs, body weight, and food consumption. Uterine contents were examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were examined for external, visceral, and skeletal abnormalities.

Neurotoxicity and Mechanism of Action

Bensultap's primary mechanism of toxicity is the blockade of nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the central nervous system.

Signaling Pathway

Bensultap acts as a non-competitive antagonist at the nAChR. In a normal cholinergic synapse, the neurotransmitter acetylcholine (ACh) binds to nAChRs on the postsynaptic membrane, causing the ion channel to open and allowing an influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to depolarization of the postsynaptic neuron and propagation of the nerve impulse. Bensultap interferes with this process by blocking the nAChR channel, thereby preventing ion flow and inhibiting neuronal excitation.

Caption: Mechanism of Bensultap at the Cholinergic Synapse.

Experimental Workflow for Neurotoxicity Assessment

A multi-tiered approach is often used to assess the neurotoxic potential of a substance like bensultap.

Caption: Workflow for Bensultap Neurotoxicity Assessment.

Toxicokinetics

While a comprehensive toxicokinetics study for bensultap in mammals was not available in the public literature, the following is a generalized workflow for assessing the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic. As a nereistoxin analogue, bensultap is expected to be metabolized to nereistoxin.

References

Environmental Fate and Degradation of Bensultap in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensultap, a nereistoxin analogue insecticide, is utilized in agriculture to control a variety of insect pests. Understanding its environmental fate, particularly its behavior and degradation in soil, is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and degradation of Bensultap in the soil matrix. It covers the physicochemical properties of Bensultap, its degradation pathways under aerobic and anaerobic conditions, its soil half-life, and the primary metabolites formed. This guide also details generalized experimental protocols for studying pesticide degradation in soil and discusses the key soil properties influencing the persistence and transformation of Bensultap.

Physicochemical Properties of Bensultap

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. These properties determine its solubility, mobility, and susceptibility to various degradation processes in the soil.

| Property | Value | Source |

| Chemical Name | S,S'-[2-(dimethylamino)-1,3-propanediyl] di(benzenesulfonothioate) | [1] |

| CAS Number | 17606-31-4 | [2][3] |

| Molecular Formula | C₁₇H₂₁NO₄S₄ | [1][2] |

| Molecular Weight | 431.6 g/mol | |

| Water Solubility | 0.7-0.8 mg/L (at 20°C) | |

| Vapor Pressure | 0.21 mPa (at 25°C) | |

| Appearance | White crystalline solid |

Degradation of Bensultap in Soil

The degradation of Bensultap in soil is a critical process that dictates its persistence and the potential for environmental contamination. Degradation can occur through both biotic (microbial) and abiotic (chemical) pathways.

Aerobic Degradation

Under aerobic conditions, the primary degradation pathway for Bensultap involves its metabolic conversion to nereistoxin. This transformation is a key step in its insecticidal action as nereistoxin is a potent blocker of nicotinic acetylcholine receptors. While the formation of nereistoxin is established, the complete aerobic degradation pathway of Bensultap in soil, including subsequent breakdown products of nereistoxin, is not well-documented in publicly available literature. General principles of pesticide degradation suggest that further microbial metabolism would likely lead to the cleavage of the nereistoxin ring structure and eventual mineralization to carbon dioxide.

Anaerobic Degradation

Specific studies on the anaerobic degradation of Bensultap in soil are limited. In general, anaerobic conditions can lead to reductive degradation pathways for many pesticides. For nereistoxin-related compounds, this could involve the reduction of sulfur-containing functional groups. However, without specific experimental data for Bensultap, its degradation pathway and rate under anaerobic conditions remain largely uncharacterized.

Soil Half-Life (DT50)

The half-life (DT50) of a pesticide is the time required for its concentration in the soil to decrease by 50%. It is a key indicator of its persistence.

| Soil Type | Condition | DT50 (days) | Source |

| Clay | Field | 4 |

It is important to note that this value is from a single field study and the persistence of Bensultap can be expected to vary significantly depending on soil type, microbial activity, temperature, and moisture content. One source qualitatively describes Bensultap as "not persistent in soil systems".

Metabolites of Bensultap in Soil

The primary metabolite of Bensultap identified in environmental systems is nereistoxin .

| Metabolite | Chemical Name | Molecular Formula | Notes |

| Nereistoxin | 4-(dimethylamino)-1,2-dithiolane | C₅H₁₁NS₂ | The active insecticidal compound. |

The detection of other derivatives and metabolites of Bensultap has been reported, but their specific chemical structures and formation pathways in soil have not been detailed in the available literature.

Factors Influencing the Degradation of Bensultap in Soil

The rate of Bensultap degradation in soil is influenced by a variety of factors:

-

Soil Type and Composition: The content of organic matter and clay minerals can significantly affect the adsorption and bioavailability of Bensultap, thereby influencing its degradation rate.

-

Soil Moisture: Water is essential for microbial activity and can also participate in the chemical hydrolysis of pesticides.

-

Soil pH: The pH of the soil can affect both the chemical stability of Bensultap and the activity of soil microorganisms responsible for its degradation.

-

Temperature: Microbial activity and the rates of chemical reactions generally increase with temperature, leading to faster degradation of pesticides.

-

Microbial Population: The presence of a diverse and active microbial community is crucial for the biotic degradation of Bensultap.

Experimental Protocols for Soil Degradation Studies

Aerobic Soil Metabolism Study

Caption: Workflow for an aerobic soil metabolism study.

Methodology:

-

Soil Collection and Characterization: Select and collect representative soil types. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Preparation: Sieve the soil to ensure homogeneity and pre-incubate it to stabilize microbial activity. Prepare a solution of radiolabeled (e.g., ¹⁴C) Bensultap of known specific activity.

-

Application: Apply the Bensultap solution to replicate soil samples at a concentration relevant to field application rates.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Volatile Trapping: Use traps containing appropriate solutions (e.g., potassium hydroxide) to capture any evolved ¹⁴CO₂.

-

Sampling and Extraction: At predetermined time intervals, collect replicate soil samples. Extract the soil with a suitable solvent or series of solvents (e.g., dichloromethane, acetonitrile/water) to recover Bensultap and its metabolites.

-

Analysis: Analyze the soil extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.

-

Data Analysis: Determine the concentration of Bensultap and its metabolites at each time point. Use this data to calculate the degradation rate and the DT50 and DT90 values. Propose a degradation pathway based on the identified metabolites.

Anaerobic Soil Metabolism Study

The protocol for an anaerobic study is similar to the aerobic study, with the key difference being the creation and maintenance of anaerobic conditions.

Caption: Logical flow for establishing anaerobic conditions.

Methodology:

-

Establish Anaerobic Conditions: After an initial aerobic incubation period, flood the soil samples with deoxygenated water. Purge the headspace of the incubation vessels with an inert gas like nitrogen to remove oxygen.

-

Application and Incubation: Apply the radiolabeled Bensultap solution to the flooded soil system and incubate in the dark at a controlled temperature.

-

Sampling and Analysis: At specified intervals, sample both the soil and the overlying water. Extract and analyze these samples as described for the aerobic study.

Conclusion

The environmental fate of Bensultap in soil is primarily driven by its microbial degradation to the active metabolite, nereistoxin. The persistence of Bensultap, as indicated by a limited field study, appears to be low. However, a comprehensive understanding of its complete degradation pathway, the identity of all its metabolites, and its degradation kinetics under a wider range of soil and environmental conditions is currently limited by the lack of publicly available data. Further research is necessary to fully elucidate the environmental behavior of Bensultap in soil to ensure its continued safe and effective use in agriculture. This guide provides a foundation for such research by summarizing the current knowledge and outlining the standard methodologies for investigating the environmental fate of pesticides in soil.

References

An In-depth Technical Guide to the Mode of Action of Nereistoxin Analogue Insecticides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nereistoxin analogue insecticides are a critical class of synthetic pesticides derived from a naturally occurring neurotoxin. Their primary mode of action is the non-competitive blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and mortality. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key quantitative parameters associated with these insecticides. Detailed methodologies for essential experimental protocols are provided, along with visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, serves as the structural template for a range of synthetic insecticides, including cartap, bensultap, and thiocyclam.[1] These analogues were developed to retain the potent insecticidal activity of nereistoxin while exhibiting reduced mammalian toxicity.[1] The primary target of this class of insecticides is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast excitatory neurotransmission in the insect central nervous system.[2] By blocking the nAChR, these compounds disrupt normal nerve impulse transmission, leading to insect paralysis.[3]

Molecular Mechanism of Action

The core mechanism of nereistoxin analogue insecticides involves their interaction with insect nAChRs. Unlike neonicotinoids, which are nAChR agonists, nereistoxin and its analogues function as non-competitive antagonists or channel blockers.[4]

Targeting the Nicotinic Acetylcholine Receptor (nAChR)

Insect nAChRs are pentameric structures composed of various α and β subunits that form a central ion channel. When the neurotransmitter acetylcholine (ACh) binds to the receptor, the channel opens, allowing an influx of cations and subsequent depolarization of the postsynaptic membrane.

Nereistoxin analogues are believed to bind to a site within the ion channel pore of the nAChR, physically obstructing the flow of ions. This action is distinct from competitive antagonists that bind to the same site as acetylcholine. The non-competitive nature of this blockade means that even in the presence of high concentrations of ACh, the channel remains blocked. Some evidence suggests that the blocking action of nereistoxin on insect nAChRs is voltage-dependent.

Many nereistoxin analogues are considered pro-insecticides, meaning they are metabolized into the more active nereistoxin within the insect's body.

Quantitative Analysis of Nereistoxin Analogue Activity

The potency of nereistoxin analogues is quantified through various experimental assays, primarily radioligand binding assays and electrophysiological studies. These assays provide critical data, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which are essential for comparing the efficacy of different compounds and understanding their structure-activity relationships.

| Compound | Receptor/Tissue | Assay Type | Radioligand | Potency (IC₅₀/Kᵢ) | Reference |

| Nereistoxin | Rat Brain α4β2 nAChR | Radioligand Binding | [³H]-Cytisine | 60 µM (IC₅₀) | |

| Nereistoxin | Apis mellifera (honeybee) nAChR | Radioligand Binding | [³H]-Thienylcyclohexylpiperidine | 4.5 µM (IC₅₀) | |

| Cartap | Apis mellifera (honeybee) nAChR | Radioligand Binding | [³H]-Thienylcyclohexylpiperidine | Potent displacer | |

| Nereistoxin | Periplaneta americana (cockroach) nerve cord | Radioligand Binding | [¹²⁵I]-α-Bungarotoxin | 170 µM (IC₅₀) | |

| Nereistoxin | Drosophila melanogaster head | Radioligand Binding | [¹²⁵I]-α-Bungarotoxin | 66 µM (IC₅₀) | |

| Bensultap | Molluscan and Mammalian CNS | Electrophysiology | ACh-induced current | Decrease in current | |

| Thiocyclam | - | - | - | nAChR Blocker |

Experimental Protocols

Radioligand Binding Assay for nAChR Inhibition

This protocol outlines a competitive radioligand binding assay to determine the affinity of nereistoxin analogues for insect nAChRs.

4.1.1. Materials

-

Receptor Source: Insect head membranes (e.g., from honeybees, cockroaches, or fruit flies).

-

Radioligand: A suitable radiolabeled ligand that binds to the nAChR channel, such as [³H]-Thienylcyclohexylpiperidine ([³H]-TCP).

-

Test Compounds: Nereistoxin and its analogues (cartap, bensultap, thiocyclam).

-

Non-specific Binding Control: A high concentration of a known nAChR channel blocker (e.g., phencyclidine - PCP).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Equipment: 96-well microplates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, liquid scintillation counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize insect heads in ice-cold Assay Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris. Centrifuge the resulting supernatant at a higher speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add Assay Buffer, radioligand (at a final concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add a saturating concentration of the non-specific control (e.g., 100 µM PCP), radioligand, and the membrane preparation.

-

Competition Binding: Add a range of concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M), radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value.

Voltage-Clamp Electrophysiology on Insect Neurons

This protocol provides a general framework for assessing the effects of nereistoxin analogues on nAChR currents in isolated insect neurons.

4.2.1. Materials

-

Neuron Preparation: Isolated neurons from the central nervous system of the target insect (e.g., cockroach thoracic ganglia).

-

External (Bath) Solution: Insect saline solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal (Pipette) Solution: Solution mimicking the intracellular ionic composition (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP).

-

Test Compounds: Nereistoxin analogues dissolved in the external solution.

-

Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system, borosilicate glass capillaries for patch pipettes.

4.2.2. Procedure

-

Neuron Isolation: Dissect the desired ganglion from the insect and enzymatically treat it to dissociate individual neurons. Plate the neurons on a suitable substrate for recording.

-

Patch-Clamp Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Under visual control using the microscope, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Clamp the membrane potential at a holding potential where nAChRs are in a closed, resting state (e.g., -70 mV).

-

Apply brief pulses of acetylcholine or a specific nAChR agonist to elicit inward currents.

-

Establish a stable baseline of agonist-evoked currents.

-

-

Compound Application: Perfuse the test compound (nereistoxin analogue) onto the neuron and continue to elicit currents with the agonist at regular intervals.

-

Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the agonist-evoked currents in the presence of the test compound. A reduction in the current amplitude indicates a blocking effect. Analyze the data to determine the concentration-dependence of the block and to investigate its voltage-dependency by applying agonist at different holding potentials.

Visualizing the Mode of Action and Experimental Processes

Signaling Pathway of nAChR Blockade

Caption: nAChR signaling and its blockade by nereistoxin analogues.

Experimental Workflow for nAChR Ligand Characterization

Caption: Workflow for characterizing nereistoxin analogue interactions with nAChRs.

Conclusion

Nereistoxin analogue insecticides represent a well-established class of compounds that effectively control a range of insect pests by targeting their nicotinic acetylcholine receptors. Their mode of action as non-competitive channel blockers provides a distinct mechanism compared to other nAChR-targeting insecticides. A thorough understanding of their interaction with the nAChR at the molecular level, supported by robust quantitative data from radioligand binding and electrophysiological assays, is paramount for the development of new, more selective, and effective insecticides, as well as for managing insecticide resistance. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of insecticide discovery and development.

References

- 1. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 3. Bensultap decreases neuronal excitability in molluscan and mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moscow.sci-hub.se [moscow.sci-hub.se]

The Discovery and History of Bensultap: A Technical Guide

An In-depth Exploration of a Nereistoxin Analogue Insecticide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of the insecticide Bensultap. Developed as a synthetic analogue of the natural toxin nereistoxin, Bensultap represents a significant chapter in the evolution of insecticides derived from natural product leads. This document details its historical context, from the initial observations of nereistoxin's effects to its chemical synthesis and characterization. A thorough examination of its mode of action as a nicotinic acetylcholine receptor (nAChR) channel blocker is presented, including its metabolic activation to the active compound, nereistoxin. Key experimental methodologies, including a representative electrophysiological protocol for studying its effects on nAChRs, are outlined. Quantitative data on its physicochemical properties, toxicity, and field efficacy are summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate its chemical synthesis, mode of action, and experimental workflows, offering a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and History

The story of Bensultap begins with the discovery of its natural precursor, nereistoxin. For centuries, Japanese fishermen had anecdotally observed that insects landing on the marine annelid Lumbriconereis heteropoda would become paralyzed and die.[1] This led to the scientific investigation of the worm's toxic properties.

In 1934, the active toxic compound was isolated and named nereistoxin.[2] However, it was not until the 1960s that researchers at Takeda Chemical Industries in Japan began to investigate nereistoxin as a potential insecticide.[3] Recognizing its potent insecticidal activity but also its potential toxicity to non-target organisms, they embarked on a program to synthesize derivatives with improved safety profiles while retaining efficacy.

This research led to the development of a class of compounds known as nereistoxin analogues, which act as pro-insecticides. These compounds are chemically modified versions of nereistoxin that are less toxic in their initial form but are metabolized into the active nereistoxin within the target insect.[3] Bensultap, chemically known as S,S'-[2-(dimethylamino)trimethylene] di(benzenethiosulfonate), emerged from this program as a successful commercial insecticide.[3]

Physicochemical Properties

The physicochemical properties of Bensultap are crucial for its formulation, application, and environmental fate. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | S,S'-[2-(dimethylamino)trimethylene] di(benzenethiosulfonate) | |

| CAS Number | 17606-31-4 | |

| Molecular Formula | C₁₇H₂₁NO₄S₄ | |

| Molecular Weight | 431.63 g/mol | |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 83-84 °C (decomposes at ca. 150 °C) | |

| Water Solubility | 0.7-0.8 mg/L (at 20 °C) | |

| Solubility in Organic Solvents | Soluble in acetone, chloroform | |

| Stability | Stable in acidic conditions (pH < 5), unstable in alkaline conditions (pH > 7) |

Chemical Synthesis

While a detailed, step-by-step proprietary synthesis protocol for Bensultap is not publicly available, the general synthetic pathway can be inferred from the chemical literature. The synthesis typically involves the reaction of a precursor amine with a benzenethiosulfonate derivative. A plausible synthetic route is outlined below.

A key starting material is 1,3-dichloro-2-propanamine or a related precursor. This is reacted with sodium benzenethiosulfonate to yield the final Bensultap product.

Mode of Action

Bensultap functions as a pro-insecticide, meaning it is converted into its active form, nereistoxin, within the insect's body. Nereistoxin is a potent neurotoxin that acts as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.

The binding of nereistoxin to the nAChR blocks the ion channel, preventing the influx of sodium and potassium ions that is necessary for nerve impulse transmission. This disruption of cholinergic neurotransmission leads to paralysis and ultimately the death of the insect.

Experimental Protocols

Isolation of Nereistoxin from Lumbriconereis heteropoda (General Protocol)

While modern analytical techniques have largely superseded the original isolation methods, a general protocol based on historical accounts and modern extraction principles would involve the following steps:

-

Collection and Homogenization: Collect specimens of Lumbriconereis heteropoda. Homogenize the tissue in an acidic aqueous solution (e.g., dilute HCl) to stabilize the amine toxin.

-

Centrifugation and Filtration: Centrifuge the homogenate to pellet solid debris. Filter the supernatant to obtain a clear aqueous extract.

-

Solvent Extraction: Perform a series of liquid-liquid extractions to partition the nereistoxin from other components. This may involve adjusting the pH to render the amine more or less soluble in organic solvents.

-

Chromatographic Purification: Employ column chromatography (e.g., silica gel or ion-exchange chromatography) to separate nereistoxin from other compounds in the extract.

-

Crystallization and Characterization: Crystallize the purified nereistoxin from a suitable solvent. Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a representative method for studying the effects of nereistoxin analogues on insect nAChRs expressed in Xenopus oocytes.

Detailed Steps:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

cRNA Injection: Inject the oocytes with cRNA encoding the specific insect nAChR subunits of interest.